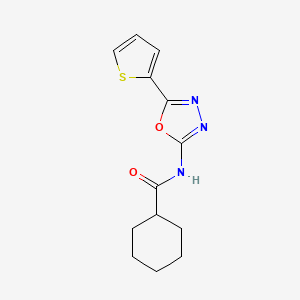

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Description

The compound N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide features a 1,3,4-oxadiazole core substituted at the 5-position with a thiophene ring and at the 2-position with a cyclohexanecarboxamide group. The 1,3,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability, hydrogen-bonding capacity, and role in medicinal chemistry as a bioisostere for ester or amide groups . The cyclohexanecarboxamide group contributes steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and solubility.

Properties

IUPAC Name |

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-11(9-5-2-1-3-6-9)14-13-16-15-12(18-13)10-7-4-8-19-10/h4,7-9H,1-3,5-6H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJZIRGZSAQSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common approach is the cyclization of thiophene derivatives with appropriate carboxylic acids and hydrazine derivatives under controlled conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying chemical properties.

Biology: Biologically, N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities, which are valuable in the treatment of various diseases.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility makes it suitable for applications in material science and other industrial processes.

Mechanism of Action

The mechanism by which N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

5-(4-Chloro-2-Phenoxyphenyl)-N-Cyclohexyl-1,3,4-Oxadiazole-2-Carboxamide (6f)

- Structure: The oxadiazole core is substituted with a 4-chloro-2-phenoxyphenyl group at the 5-position and a cyclohexylcarboxamide at the 2-position .

- Comparison: Replacing the thiophene in the target compound with a phenoxyphenyl group introduces chlorine and ether functionalities. The chloro group may enhance electrophilic interactions, while the phenoxy ether could improve water solubility compared to thiophene.

Benzofuran-Oxadiazole Derivatives (2a, 2b)

- Structure : Compounds like 2a and 2b feature a benzofuran-oxadiazole core linked to acetamide groups (e.g., N-(3-chlorophenyl)acetamide) .

- Comparison : The benzofuran moiety is a fused aromatic system, offering greater π-surface area than thiophene, which may enhance interactions with hydrophobic protein pockets. However, the acetamide group in these derivatives is less lipophilic than the cyclohexanecarboxamide, suggesting differences in bioavailability. These compounds demonstrated antimicrobial activity, implying that the oxadiazole-thiophene combination in the target compound could also exhibit bioactivity, albeit with a distinct spectrum.

Heterocycle Replacements

N-(5-Benzyl-1,3,4-Thiadiazol-2-yl)Thiophene-2-Carboxamide

Amide Group Modifications

N-(5-(5,6-Dihydro-1,4-Dioxin-2-yl)-1,3,4-Oxadiazol-2-yl)Cyclohexanecarboxamide

- Structure : Features a dihydrodioxin substituent on the oxadiazole, retaining the cyclohexanecarboxamide group .

- Comparison : The dihydrodioxin ring is an electron-rich oxygen-containing heterocycle, which may improve solubility but reduce metabolic stability compared to thiophene. This highlights how substituent electronics influence both physicochemical and pharmacokinetic properties.

N-Cyclohexyl-2-(3-Oxo-2,4-Dihydro-1H-Quinoxalin-2-yl)Acetamide

- Structure: Replaces the oxadiazole-thiophene system with a quinoxalinone-acetamide framework .

- However, the absence of the oxadiazole-thiophene core may limit π-π interactions, underscoring the importance of the target compound’s heterocyclic design.

Structural and Functional Implications

Electronic and Steric Effects

- Thiophene vs. Benzofuran/Phenoxyphenyl: Thiophene’s sulfur atom provides moderate electron-withdrawing effects, whereas benzofuran’s oxygen and phenoxyphenyl’s ether linkage offer electron-donating properties. These differences could modulate binding to enzymes or receptors .

- Cyclohexanecarboxamide vs. This trade-off is critical for CNS-targeted drugs .

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered interest due to its potential biological activities. The incorporation of the thiophene and oxadiazole moieties suggests a variety of pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is C13H14N4OS, with a molecular weight of approximately 278.34 g/mol. The structure features a cyclohexanecarboxamide linked to a thiophene-substituted oxadiazole ring, which is crucial for its biological activity.

Research indicates that compounds containing oxadiazole and thiophene rings exhibit various mechanisms of action:

- Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and PC-3 (prostate cancer) cells. For instance, β-carboline derivatives with oxadiazole exhibited IC50 values as low as 9.86 µM against PC-3 cells, indicating potent antitumor properties .

- Induction of Apoptosis : Studies have demonstrated that compounds similar to N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) accumulation and cell cycle arrest .

Biological Activity Overview

The biological activity of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can be summarized as follows:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Significant cytotoxicity against cancer cell lines | |

| Apoptosis Induction | Induces apoptosis via ROS accumulation | |

| Cell Cycle Arrest | Arrests cell cycle at G0/G1 phase |

Case Studies

- Antitumor Efficacy : In vitro studies have shown that derivatives of oxadiazoles can significantly inhibit the proliferation of cancer cells. For example, one study reported that a structurally similar compound induced apoptosis in PC-3 cells with an apoptosis rate exceeding 63% at a concentration of 10 µM .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide to various targets involved in cancer progression. These studies suggest that the compound may interact effectively with proteins such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.